![molecular formula C10H11IN2O2S B3331603 tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate CAS No. 848356-70-7](/img/structure/B3331603.png)
tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate
Overview
Description
tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-c]pyrazole core substituted with an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the iodine atom serves as a reactive site for cross-coupling reactions, making the compound valuable in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 3-iodothiophene-2-carboxylic acid with hydrazine derivatives under acidic or basic conditions.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The thieno[3,2-c]pyrazole core can undergo oxidation or reduction reactions, altering the electronic properties of the compound. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, enabling the formation of carbon-carbon bonds with various aryl or alkynyl groups.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., RMgX, RLi) in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or methanol.
Coupling: Palladium catalysts with bases like potassium carbonate in polar solvents.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation/Reduction: Modified thieno[3,2-c]pyrazole structures with altered oxidation states.
Coupling: Biaryl or alkyne-substituted thieno[3,2-c]pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex molecules due to its reactive iodine atom and ester group.
Ligand Design: Employed in the design of ligands for catalysis or coordination chemistry.
Biology and Medicine
Drug Development: Potential precursor for the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.
Biochemical Probes: Utilized in the development of probes for studying biological pathways and enzyme functions.
Industry
Material Science: Incorporated into the design of new materials with specific electronic or optical properties.
Agricultural Chemicals: Potential use in the synthesis of novel agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Core Structure: Pyrrolo[3,2-b]pyridine (nitrogen-rich fused ring) vs. thieno[3,2-c]pyrazole (sulfur-containing fused ring).
- Synthesis : Prepared via iodination of 4-azaindole followed by Boc protection (75% yield for iodination, 55% overall yield after protection) .
(b) tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Core Structure: Partially saturated pyrrolo[3,4-c]pyrazole vs. fully aromatic thieno[3,2-c]pyrazole.
- Applications : Saturation reduces aromaticity, impacting conjugation and binding affinity in drug design. Similarity score: 0.91 .
Substituent Variations
(a) Amino-Substituted Analogs
- Example: tert-Butyl 3-amino-1H-indazole-1-carboxylate (similarity: 0.71) .
- Key Differences: Reactivity: Amino groups participate in hydrogen bonding (critical for crystal packing ) and nucleophilic reactions, whereas iodine supports Suzuki or Ullmann couplings. Solubility: Amino groups enhance polarity, improving aqueous solubility compared to iodinated derivatives.
(b) Halogen-Substituted Analogs
- Example : 3-Iodo-5-(trifluoromethoxy)-1H-indazole ().
- Key Differences :
- Steric Effects : Iodine’s larger atomic radius (vs. bromine or chlorine) may hinder sterically demanding reactions.
- Electronic Effects : Iodine’s polarizability enhances leaving-group ability in nucleophilic substitutions.
Protective Group Comparisons
(a) Boc vs. Other Protecting Groups
- Example : 6-Bromobenzo[d]isothiazol-3-amine (unprotected amine; ).
- Advantages of Boc: Stabilizes amines during synthesis. Improves crystallinity and handling (e.g., tert-Butyl 5-amino-1H-pyrazole-3-carboxylate; 97% purity, ).
Data Tables
Table 2. Physicochemical Properties
Compound Name | Molecular Weight | Solubility (LogP) | Hydrogen Bonding Capacity |
---|---|---|---|
tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate | ~350 g/mol | Moderate (~3.5) | Low (Iodo is inert) |
tert-Butyl 5-amino-1H-pyrazole-3-carboxylate | ~199 g/mol | High (~1.8) | High (Amino donor) |
3-Iodo-5-(trifluoromethoxy)-1H-indazole | ~303 g/mol | Low (~4.2) | Moderate (N-H donor) |
Biological Activity
tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate is a synthetic organic compound notable for its unique thieno-pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development and therapeutic applications.
- Molecular Formula : CHI NOS
- Molecular Weight : 350.18 g/mol
- CAS Number : 848356-70-7
The presence of an iodine atom at the 3-position of the thieno ring and a carboxylate functional group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution and esterification .
The biological activity of this compound can be attributed to its structural characteristics:
- Nucleophilic Substitution : The iodine atom can undergo nucleophilic attacks, making the compound versatile for further chemical modifications.
- Esterification and Amidation : The carboxylate group can react with alcohols or amines, facilitating the synthesis of derivatives with potentially enhanced biological properties.
Biological Activity
Research indicates that compounds within the thieno-pyrazole class exhibit various biological activities, including:
- Antiviral Properties : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). For instance, pyrazole derivatives have been reported to reduce HSV plaques significantly .
- Anticancer Activity : Some studies suggest that thieno-pyrazole derivatives may inhibit cancer cell proliferation through selective targeting of specific cellular pathways .
Table 1: Comparative Biological Activity of Thieno-Pyrazole Derivatives
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of various pyrazole derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against HSV with an effective concentration (EC) showing promising results comparable to established antiviral agents.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thieno-pyrazole analogs. In vitro assays revealed that this compound inhibited the growth of several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate, and how do reaction conditions influence yield?
Basic
The synthesis typically involves iodination of a precursor (e.g., tert-butyl 3-amino-thieno[3,2-c]pyrazole-1-carboxylate) using iodine sources like N-iodosuccinimide (NIS) or molecular iodine under acidic or catalytic conditions. Reaction conditions such as temperature (0–20°C), solvent choice (dichloromethane or DMF), and catalysts (e.g., DMAP, triethylamine) significantly impact yield and purity . For example, lower temperatures (0°C) minimize side reactions like deprotection of the tert-butyl group, while polar solvents enhance iodine solubility. Post-reaction purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) improves isolation efficiency .
Q. How should researchers handle and store this compound to ensure stability?
Basic
Store the compound in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent degradation from moisture or light. Avoid exposure to heat sources, as thermal stress may induce deiodination or ester cleavage . Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential iodine release. Stability tests via TLC or HPLC every 6 months are recommended to monitor decomposition .
Q. What purification techniques are most effective for isolating this compound?
Basic
Column chromatography with silica gel and gradient elution (e.g., hexanes/EtOAc) is standard. For polar byproducts, adding 0.25% triethylamine to the mobile phase suppresses tailing and improves resolution . Recrystallization from ethanol/water mixtures can further enhance purity if the compound exhibits low solubility in cold solvents. Quantitative NMR using internal standards (e.g., mesitylene) helps verify purity post-purification .
Q. What strategies can optimize the iodination step in synthesizing this compound?
Advanced
Optimization involves:
- Catalyst screening : DMAP or Lewis acids (e.g., ZnCl₂) accelerate iodination by activating the electrophilic iodine source.
- Stoichiometry : A 1.2–1.5 molar excess of NIS ensures complete conversion while minimizing waste.
- Reaction monitoring : In-situ FTIR or LC-MS tracks iodine incorporation and detects intermediates like iodonium ion adducts.
- Side-product analysis : TLC or HPLC identifies deiodinated byproducts, prompting adjustments in reaction time or temperature .
Q. How can researchers resolve contradictions in NMR data for this compound?
Advanced
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:
- Variable-temperature NMR : Resolves overlapping signals by slowing exchange processes at low temperatures.
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers or tautomers.
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for related pyrazole-carboxylates .
Q. What computational methods predict the reactivity of the iodo substituent in cross-coupling reactions?
Advanced
Density Functional Theory (DFT) calculates key parameters:
- Electrophilicity index (ω) : Predicts susceptibility to nucleophilic attack in Suzuki-Miyaura couplings.
- Molecular electrostatic potential (MEP) : Maps electron-deficient regions (iodine) for site-specific reactivity.
- Transition-state modeling : Simulates oxidative addition steps with Pd(0) catalysts to optimize ligand choice (e.g., PPh₃ vs. XPhos) .
Q. How does the thieno[3,2-c]pyrazole ring’s electronic environment influence iodination efficiency?
Advanced
The electron-withdrawing carboxylate group activates the C-3 position for electrophilic iodination. Substituent effects can be quantified via Hammett σ values:
- Methoxy groups at C-5 increase ring electron density, reducing iodination rates.
- Nitro groups enhance iodine incorporation by stabilizing transition states through resonance.
Comparative studies with tert-butyl 3-iodoazetidine-1-carboxylate suggest steric hindrance from the tert-butyl group slows kinetics but improves regioselectivity .
Properties
IUPAC Name |
tert-butyl 3-iodothieno[3,2-c]pyrazole-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O2S/c1-10(2,3)15-9(14)13-6-4-5-16-7(6)8(11)12-13/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQNLJOGLSOJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=N1)I)SC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176014 | |
Record name | 1,1-Dimethylethyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848356-70-7 | |
Record name | 1,1-Dimethylethyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848356-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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